(Asp)2-Rhodamine 110

Live-Cell Imaging Flow Cytometry Apoptosis

Choose (Asp)2-Rhodamine 110 (D2R) for its unique, validated cell permeability, enabling direct, no-lysis detection of caspase-3/7 activity in intact, living cells via flow cytometry or microscopy. Unlike cell-impermeable alternatives like Z-DEVD-R110, D2R preserves cell integrity for multiparametric analysis. Its green fluorescence is compatible with standard HTS readers and spectrally distinct from red viability dyes, streamlining multiplexed, real-time apoptosis studies.

Molecular Formula C28H24N4O9
Molecular Weight 560.5 g/mol
Cat. No. B15589680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Asp)2-Rhodamine 110
Molecular FormulaC28H24N4O9
Molecular Weight560.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1
InChIKeyHAJYGCSZQXROKK-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Asp)2-Rhodamine 110 (D2R) Procurement Guide: Caspase Substrate for Live-Cell Apoptosis Detection


(Asp)2-Rhodamine 110 (D2R), also designated (L-Asp)2-rhodamine 110 (CAS 220846-62-8), is a bis-substituted fluorogenic caspase substrate belonging to the rhodamine 110 (R110) reporter class . The intact bisamide conjugate is non-fluorescent; upon enzymatic cleavage of the two aspartate residues by active caspases (including caspase-3 and caspase-7) during apoptosis, free R110 is released, generating a strong green fluorescent signal (Ex/Em ~496/520 nm) that can be quantified by flow cytometry, fluorescence microscopy, or a microplate reader [1]. A key distinguishing feature of D2R is its demonstrated cell permeability, which enables the detection of intracellular caspase activation in intact, living cells without the need for a separate cell lysis step .

Why Generic (Asp)2-Rhodamine 110 Cannot Be Substituted for Other Caspase Substrates Without Verification


In apoptosis research and drug screening, selecting a caspase substrate based solely on its recognition sequence (e.g., DEVD) is insufficient, as significant functional differences exist between structurally related substrates that directly impact experimental design, data quality, and procurement decisions. Fluorogenic substrates for caspase-3/7 can vary dramatically in key properties such as cell permeability, fluorescence quantum yield, spectral overlap with common assay components, and kinetic behavior (e.g., single-step vs. two-step cleavage kinetics) [1]. For instance, while Z-DEVD-R110 offers high sensitivity, it is not cell-permeable and is restricted to cell lysate or purified enzyme assays . Conversely, (Asp)2-Rhodamine 110 (D2R) is membrane-permeant, uniquely enabling live-cell, no-lysis workflows . Substituting one substrate for another without accounting for these fundamental differences can lead to failed experiments, incompatibility with established high-throughput screening (HTS) protocols, and ultimately, wasted time and reagents. The quantitative evidence below establishes the specific, verifiable differentiation of (Asp)2-Rhodamine 110 against its closest comparators to inform rigorous scientific selection.

Quantitative Differentiation of (Asp)2-Rhodamine 110: A Procurement-Focused Evidence Guide


Cell Permeability: Enables Live-Cell Workflows Unattainable with Z-DEVD-R110

Unlike the widely used Z-DEVD-R110 substrate, which is not cell-permeable and requires cell lysis or the use of purified enzyme , (Asp)2-Rhodamine 110 (D2R) is membrane-permeant. This functional property permits the direct addition of D2R to intact cell cultures, enabling the detection of intracellular caspase activation in living cells without the need for osmotic shock or detergent-based lysis . This is a critical distinction for scientists seeking to monitor apoptosis in real-time or in sensitive primary cell populations where lysis would be detrimental.

Live-Cell Imaging Flow Cytometry Apoptosis

Enhanced Detection Sensitivity: >300-Fold Improvement Over AMC-Based Substrates

Rhodamine 110 (R110)-based substrates offer a significant increase in assay sensitivity compared to their aminomethylcoumarin (AMC)-based counterparts. While this is a class-level property of R110 substrates, it directly applies to (Asp)2-Rhodamine 110. The physical basis for this enhanced sensitivity stems from the higher quantum yield of R110 and its red-shifted excitation/emission spectra, which reduces background interference from common assay components [1]. Specifically, the use of R110 as a reporter has been shown to provide up to a 300-fold increase in sensitivity over analogous AMC substrates [2].

High-Throughput Screening Fluorescence Assay Development

Optimized Spectral Properties for Standard FITC/GFP Filter Sets

The spectral characteristics of the R110 reporter released from (Asp)2-Rhodamine 110 (Ex/Em ~496/520 nm) align perfectly with the standard optical filter sets used for fluorescein (FITC) and Green Fluorescent Protein (GFP) [1]. In contrast, AMC-based substrates like Ac-DEVD-AMC emit in the UV/blue range (Ex/Em ~342/441 nm), a region often plagued by high autofluorescence from biological samples and optical components, as well as potential interference from library compounds in screening campaigns [2]. This spectral red-shift for R110 contributes directly to a superior signal-to-noise ratio [3].

Flow Cytometry Fluorescence Microscopy Microplate Reader

Validation for Intracellular Flow Cytometry in Intact Hematopoietic Cells

The original characterization of (Asp)2-Rhodamine 110 (D2R) by Hug et al. (1999) specifically validated its utility for detecting intracellular caspase activation by flow cytometry in intact hematopoietic cell lines undergoing apoptosis [1]. This established application provides direct, peer-reviewed evidence of its functionality in a complex, whole-cell environment, distinguishing it from substrates that have only been characterized in simplified cell-free systems. The study demonstrated that D2R, containing only aspartate residues linked to R110, could sensitively report on early apoptotic events in living cells .

Flow Cytometry Hematology Immunology

Quantifiable Detection Limit: Reports of <1 ng/mL Caspase-3 Detection

Product documentation for a closely related (DEVD)2-R110 substrate reports a detection limit of less than 1 ng/mL for caspase-3 . While this specific data point is derived from the (Z-DEVD)2-R110 analog and not D2R itself, it is highly informative as a class-level inference for the sensitivity achievable with the R110 reporter system. It provides a quantitative benchmark for the expected sensitivity of R110-based assays when compared to other reporter classes (e.g., AMC) for which such a low detection limit is not typically reported in standard product literature.

Analytical Sensitivity Caspase-3 Apoptosis

Procurement-Driven Application Scenarios for (Asp)2-Rhodamine 110 (D2R)


Live-Cell Flow Cytometry for Apoptosis in Hematopoietic and Immune Cells

For laboratories focused on immunology or hematologic malignancy research, (Asp)2-Rhodamine 110 is the optimal procurement choice for quantifying caspase activation in intact, living cell populations. Its established cell permeability and validation in hematopoietic cell lines [1] provide a direct, no-lysis workflow that preserves cell integrity for downstream analyses. This is in direct contrast to the cell-impermeable Z-DEVD-R110 , which would require a separate cell lysis step and preclude multiparametric flow cytometry on the same cell sample.

High-Throughput Screening (HTS) for Caspase Modulators in Standard 96/384-Well Formats

For high-throughput screening campaigns in drug discovery, the choice of a fluorescent reporter with optimal spectral properties and high sensitivity is paramount. (Asp)2-Rhodamine 110 delivers a green fluorescent signal (Ex/Em ~496/520 nm) that is compatible with standard HTS microplate readers equipped with FITC/GFP filter sets [2]. This is a practical advantage over UV/blue-emitting AMC substrates [3], as it avoids common issues with compound autofluorescence and optical interference, thereby reducing false-positive and false-negative rates in large compound library screens. The reported class-level sensitivity enhancement of up to 300-fold [4] further supports its use in miniaturized, high-density plate formats where signal strength is critical.

Fluorescence Microscopy for Real-Time Apoptosis Tracking in Adherent Cells

For researchers using time-lapse fluorescence microscopy to study the kinetics of apoptosis, (Asp)2-Rhodamine 110 offers a key advantage over lysis-dependent substrates. Its ability to passively diffuse into living cells allows for the continuous, real-time monitoring of caspase activation within the same cell population over hours or days. This non-destructive, live-cell compatible workflow is essential for capturing the dynamic progression of apoptosis, a feature not possible with substrates like Z-DEVD-R110 that are restricted to end-point lysate assays .

Multiplexed Apoptosis Assays with Viability Dyes

The green fluorescence emission of cleaved (Asp)2-Rhodamine 110 (~520 nm) is spectrally distinct from common red/far-red viability dyes (e.g., Propidium Iodide, 7-AAD, or SYTOX Red), making it an excellent choice for multiplexed flow cytometry or imaging assays. Scientists can purchase (Asp)2-Rhodamine 110 to simultaneously measure caspase activation (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis) in the same sample. This spectral compatibility with standard cytometer configurations simplifies panel design and provides a more comprehensive view of cell death mechanisms compared to using a UV-excited substrate that may require a separate measurement step or a specialized laser.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Asp)2-Rhodamine 110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.